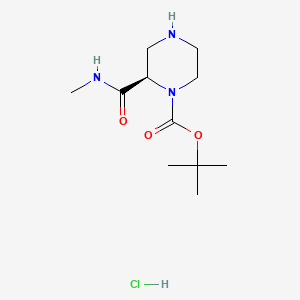
(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is a chemical compound known for its versatility in various scientific research fields. It is a piperazine derivative, which means it contains a piperazine ring—a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring. This can be achieved through the cyclization of appropriate diamines or by modifying existing piperazine structures.
Introduction of the Carbamoyl Group: The methylcarbamoyl group is introduced via a reaction with methyl isocyanate or similar reagents under controlled conditions.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance efficiency and control over reaction conditions.
Automated Synthesis: Using automated systems to precisely control reagent addition and reaction times.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the methylcarbamoyl group.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is often used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound for investigating the interactions between piperazine-based drugs and their biological targets.
Medicine
In medicine, ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may act as a precursor in the synthesis of drugs aimed at treating neurological disorders, infections, or cancer.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of target pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activity.
N-Methylpiperazine: A simpler piperazine derivative with different reactivity and applications.
tert-Butyl piperazine-1-carboxylate: Lacks the methylcarbamoyl group, leading to different chemical properties.
Uniqueness
®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of complex molecules sets it apart from simpler piperazine derivatives.
This detailed overview highlights the significance of ®-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride in various scientific and industrial fields
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZBGDIBGDZKLS-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662701 |
Source


|
| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217826-94-2 |
Source


|
| Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

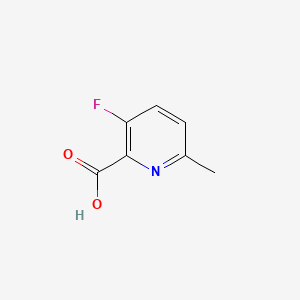
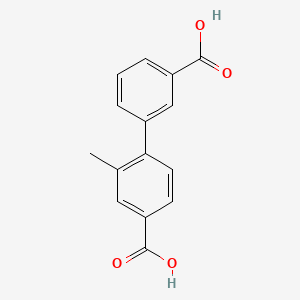
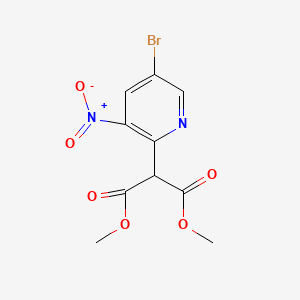
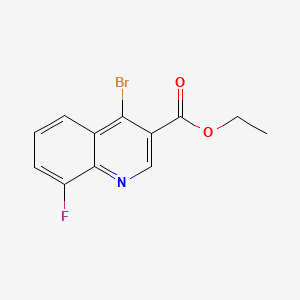
![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)
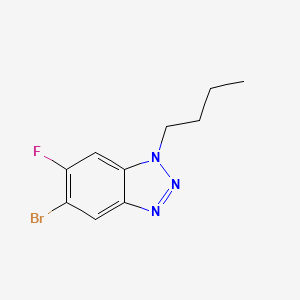

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)
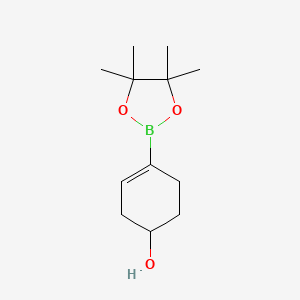
![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)
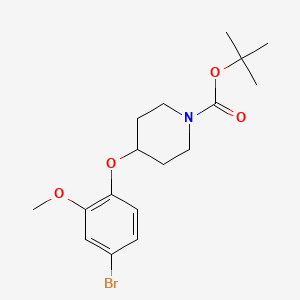
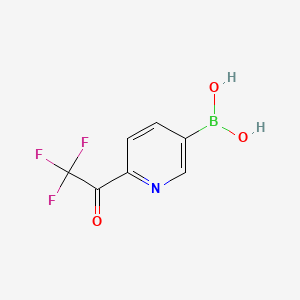
![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)
